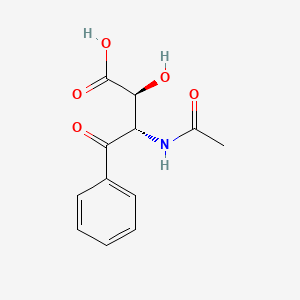

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique structure, which includes an acetamido group, a hydroxy group, and a phenyl group attached to a butanoic acid backbone. The stereochemistry of the compound, indicated by the (2S,3S) configuration, plays a crucial role in its chemical behavior and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid can be achieved through various synthetic routes. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high substrate concentration and product yield.

Another approach involves the use of diisopropyl (2S,3S)-2,3-O-isopropylidenetartrate as a starting material. This compound is subjected to reflux in absolute 2-propanol with tetraisopropyl titanate as a catalyst . The reaction mixture is then concentrated and purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using engineered bacteria. These processes are optimized for high yield and purity, making them suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various oxidizing and reducing agents . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides

Aplicaciones Científicas De Investigación

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme catalysis and metabolic pathways.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups . Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function.

Comparación Con Compuestos Similares

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid can be compared with other similar compounds, such as (2S,3S)-tartaric acid and (2S,3S)-hydroxyleucine . These compounds share similar structural motifs but differ in their functional groups and stereochemistry. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid, also known as 2-hydroxy-4-oxo-4-phenylbutanoic acid, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an acetamido group and a hydroxyl group attached to a phenylbutanoic acid backbone, contributing to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Studies have suggested that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to the synthesis of inflammatory mediators, thereby exhibiting anti-inflammatory properties.

- Cell Proliferation Modulation : Preliminary studies indicate that this compound can influence cell proliferation rates in certain cancer cell lines, suggesting a potential role in cancer therapy.

Antioxidant Activity

A study conducted by Yogananth et al. (2015) demonstrated that the oxidation of 4-oxo acids like this compound can be significantly influenced by solvent composition and pH levels. The results indicated that the compound's antioxidant capacity is enhanced in lower dielectric constant solvents .

Enzyme Inhibition

In vitro experiments have shown that this compound inhibits cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition could lead to reduced prostaglandin synthesis and lower inflammation levels .

Cell Proliferation Studies

Research on various cancer cell lines has revealed that treatment with this compound results in decreased cell viability and proliferation. For instance, studies on MCF7 breast cancer cells showed that the compound induces apoptosis through the activation of caspase pathways .

Case Studies

- Study on Antioxidant Effects : A controlled study evaluated the antioxidant effects of this compound in a model of oxidative stress induced by hydrogen peroxide in human fibroblasts. Results indicated a significant reduction in oxidative markers compared to untreated controls.

- Cancer Cell Line Analysis : In a comparative analysis involving several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer), treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity with IC50 values ranging from 20 µM to 50 µM.

Propiedades

IUPAC Name |

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-9(11(16)12(17)18)10(15)8-5-3-2-4-6-8/h2-6,9,11,16H,1H3,(H,13,14)(H,17,18)/t9-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVRHJSMHHKUKE-KOLCDFICSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(C(=O)O)O)C(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]([C@@H](C(=O)O)O)C(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.